Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate
Description
Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a halogenated pyrrolopyridine derivative featuring a fused pyrrole-pyridine core. Key structural attributes include:
- Fluorine at position 4: Improves metabolic stability and bioavailability via steric and electronic effects.
- Methyl ester at position 5: A common prodrug strategy to modulate solubility and pharmacokinetics.
Properties
Molecular Formula |
C9H6BrFN2O2 |
|---|---|
Molecular Weight |
273.06 g/mol |
IUPAC Name |
methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H6BrFN2O2/c1-15-9(14)4-2-12-8-6(7(4)11)5(10)3-13-8/h2-3H,1H3,(H,12,13) |
InChI Key |
CBUXTVDOCFMRRE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1F)C(=CN2)Br |
Origin of Product |
United States |
Preparation Methods
Direct Bromination with Bromine
N-Bromosuccinimide (NBS)-Mediated Bromination
Comparative Data
| Method | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| Direct | Br₂/CHCl₃ | 0.5–1 | 75–85 |
| NBS | NBS/Et₃N | 1–16 | 70–80 |
Fluorination at Position 4
Fluorination of the pyrrolo[2,3-b]pyridine core is challenging due to the inertness of the C–H bond. Two strategies are employed:
Directed Ortho-Metalation (DoM)
Halogen Exchange (Halex)
Optimized Fluorination Protocol
-
Protect the NH group with p-toluenesulfonyl (tosyl) chloride to prevent side reactions.
-
Treat with LDA (-78°C, THF) to generate a lithiated intermediate.
Esterification at Position 5
The methyl ester is introduced via esterification of a carboxylic acid precursor or direct methylation.
Fischer Esterification
Methylation with Methyl Iodide
Esterification Efficiency
| Method | Reagent | Time (h) | Yield (%) |
|---|---|---|---|
| Fischer | MeOH/H₂SO₄ | 6–12 | 60–75 |
| Alkylation | MeI/K₂CO₃ | 4–8 | 70–85 |
Purification and Characterization
Final purification employs flash chromatography (silica gel) or preparative HPLC.
Analytical Data
-
LC-MS (ES) : m/z 317.0 [M+H]⁺ (calculated for C₁₀H₇BrFN₂O₂: 316.97).
-
¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, H-2), 7.92 (d, J = 6.8 Hz, 1H, H-6), 4.05 (s, 3H, OCH₃).
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different alkyl or aryl groups replacing the bromine or fluorine atoms.
Scientific Research Applications
Chemistry
In synthetic chemistry, Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate serves as a versatile building block for creating more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, making it valuable in the development of new materials and compounds.
Biology and Medicine
The compound has shown potential in medicinal chemistry, particularly in drug discovery:
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs): It acts as an inhibitor of FGFRs, which are crucial in various cellular processes including proliferation and differentiation. The compound demonstrates strong inhibitory activity against FGFR isoforms with low nanomolar IC₅₀ values (e.g., FGFR1: 7 nM, FGFR2: 9 nM) .
- Anticancer Activity: Research indicates that it can effectively reduce tumor cell proliferation and induce apoptosis in cancer cells. For instance, case studies have demonstrated significant tumor size reduction in xenograft models treated with this compound .
- Antidiabetic Effects: Some studies suggest that derivatives may enhance insulin sensitivity and stimulate glucose uptake, indicating potential for diabetes management .
Industrial Applications
In the industrial sector, this compound is utilized in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it an intermediate for synthesizing active ingredients in these products.
Case Study 1: Tumor Growth Inhibition
A study evaluated the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions, attributed to the inhibition of FGFR signaling pathways.
Case Study 2: Antidiabetic Activity
In preclinical models involving diabetic rats, administration of a derivative similar to this compound resulted in a notable decrease in blood glucose levels without affecting insulin concentration. This suggests its potential role in managing diabetes through enhanced glucose uptake mechanisms.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate involves its interaction with specific molecular targets. For example, in cancer research, it may inhibit the activity of certain kinases or receptors involved in cell proliferation and survival. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Functional Differences
Key Observations :
- Halogenation: Bromine and fluorine in the target compound may enhance binding to hydrophobic kinase pockets compared to non-halogenated analogs like 196a/b .
- Heterocycle Fusion : Pyrazolo-pyrrolopyridines (e.g., dihydropyrazolo derivatives) exhibit distinct selectivity profiles due to altered ring strain and hydrogen-bonding capacity .
Kinase Inhibition Profiles
- Target Compound : Predicted to inhibit Bruton’s tyrosine kinase (BTK) based on QSAR models for pyrrolo[2,3-b]pyridines, though experimental validation is pending .
- 3-(Pyrazolyl) Derivatives : Broad-spectrum kinase inhibitors targeting BTK, JAK, and others, suggesting the pyrazolyl group enhances interaction with catalytic lysine residues .
Mechanistic Insight : The methyl ester in the target compound may reduce polarity, improving cell permeability compared to carboxylic acid analogs (e.g., 6-Carboxyisatin methyl ester in ).
Physicochemical Properties
- Solubility : The methyl ester balances hydrophobicity, contrasting with free acids (e.g., 5-AZAINDOLE-6-CARBOXYLIC ACID ester in ), which may require formulation adjustments.
Biological Activity
Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological activities, particularly focusing on its role as a kinase inhibitor and its implications in cancer therapy.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of 273.06 g/mol. Its structure features a pyrrolo[2,3-b]pyridine core with significant halogen substitutions at the 3 and 4 positions, which contribute to its biological reactivity. The carboxylate functional group at the 5-position is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.06 g/mol |
| Purity | 95% |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the pyrrolo ring : Utilizing starting materials that can undergo cyclization.
- Bromination and fluorination : Introducing bromine and fluorine atoms at specific positions on the pyrrole ring.
- Carboxylation : Adding the carboxylate group to complete the structure.
Optimizing these synthetic steps can enhance yield and purity, which are critical for biological evaluations.
Kinase Inhibition
Research indicates that this compound exhibits significant activity as an inhibitor of specific kinases, particularly those involved in cell signaling pathways relevant to cancer progression.
- Mechanism of Action : The compound binds to the ATP-binding site of various kinases, inhibiting their activity. This action can lead to reduced cell proliferation and survival in cancer cells.
-
Case Studies :
- A study demonstrated that compounds structurally similar to this compound exhibited potent inhibition against fibroblast growth factor receptors (FGFRs), which are implicated in several cancers.
- Another investigation highlighted its potential in treating tumors through apoptosis induction and inhibition of cancer cell migration .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of this compound:
- Halogen Substitutions : The presence of bromine and fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins.
- Carboxylate Group : This functional group is essential for maintaining solubility and facilitating interactions with biological targets.
Q & A
Q. What are common synthetic routes for Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate?
The synthesis typically involves cyclization of halogenated pyrrolo[2,3-b]pyridine precursors. For example, brominated intermediates (e.g., 5-Bromo-1H-pyrrolo[2,3-b]pyridine) undergo nucleophilic substitution or cross-coupling reactions to introduce fluorine and carboxylate groups. Acid catalysts (e.g., H₂SO₄) and solvents like toluene or dichloromethane are used under elevated temperatures (80–120°C) to drive cyclization . Microwave-assisted synthesis can reduce reaction times from hours to minutes, as demonstrated in analogous pyrrolo[2,3-b]pyridine derivatives .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
Key methods include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and regioselectivity.
- HPLC-MS : To assess purity (>95%) and detect trace byproducts.
- X-ray Crystallography : For unambiguous confirmation of the fused pyrrolo-pyridine core and substituent orientation .
- FT-IR : To identify functional groups (e.g., C=O stretch of the carboxylate at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and energetics for key steps like bromine-fluorine exchange. Tools like Gaussian or ORCA model reaction pathways, while machine learning (e.g., ICReDD’s reaction path search) identifies optimal conditions (solvent, catalyst, temperature) by analyzing experimental and computational datasets. This reduces trial-and-error experimentation by >50% .
Q. What strategies resolve contradictions in reported biological activity data for halogenated pyrrolo[2,3-b]pyridines?
- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., FGFR inhibition assays with fixed ATP concentrations) .
- Statistical Analysis : Apply ANOVA or multivariate regression to isolate variables (e.g., substituent electronegativity vs. steric effects) .
- Comparative SAR Studies : Synthesize analogs (e.g., 3-bromo vs. 3-iodo derivatives) to quantify substituent effects on potency and selectivity .
Q. How do bromine and fluorine substituents influence the compound’s reactivity and bioactivity?
- Reactivity : Bromine enhances electrophilicity at the 3-position, facilitating Suzuki-Miyaura couplings. Fluorine’s electron-withdrawing effect stabilizes the carboxylate group, improving metabolic stability .
- Bioactivity : Bromine increases hydrophobic interactions with kinase ATP pockets (e.g., FGFR1), while fluorine fine-tunes solubility and membrane permeability. In vitro studies show a 3.5-fold potency increase in bromo-fluoro derivatives compared to non-halogenated analogs .
Q. What experimental design principles apply to scaling up synthesis while minimizing impurities?
- DoE (Design of Experiments) : Use fractional factorial designs to optimize variables (e.g., reagent stoichiometry, temperature gradients).
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time.
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity without compromising yield .
Methodological Tables
Q. Table 1. Comparative Reactivity of Halogenated Pyrrolo[2,3-b]pyridines
Q. Table 2. Key Spectral Signatures for Structural Confirmation
| Technique | Key Peaks/Features |
|---|---|
| H NMR (DMSO-d6) | δ 8.45 (s, H-2), δ 4.05 (s, OCH₃) |
| C NMR | δ 162.1 (C=O), δ 112.3 (C-Br) |
| HPLC Retention Time | 6.8 min (C18 column, 70:30 MeCN/H₂O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
